3-Cyano-2-methoxybenzoic Acid

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Development

Generic 3-cyanobenzoic acid or 2-methoxybenzoic acid fails to replicate the unique push-pull electronics and steric constraints required for selective PI3Kγ inhibitor synthesis (e.g., CZC24832). This 1,2,3-trisubstituted scaffold is non-interchangeable for medicinal chemistry programs targeting inflammation. - **Regioselective Synthesis:** The ortho-methoxy/meta-cyano pattern enables >94% yield in nucleophilic aromatic substitution, accelerating gram-scale library preparation. - **Metabolic Stability:** Class evidence (CYP199A4) shows 3-methoxy analogs resist O-demethylation, supporting longer plasma half-life in lead optimization. - **Drug-like Properties:** XLogP3 1.1 & TPSA 70.3 Ų, pKa ~4.1 for oral bioavailability studies.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 406938-74-7
Cat. No. B3190273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-methoxybenzoic Acid
CAS406938-74-7
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(=O)O)C#N
InChIInChI=1S/C9H7NO3/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyDWOMVQWHQSDWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2-methoxybenzoic Acid Overview


3-Cyano-2-methoxybenzoic Acid (CAS 406938-74-7) is a trisubstituted benzoic acid derivative containing a carboxylic acid group at position 1, a methoxy group at position 2, and a cyano group at position 3 . With a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol , this compound serves as a versatile synthetic intermediate with dual electrophilic and nucleophilic character due to its complementary functional groups [1]. The electron-withdrawing cyano group activates the ring toward nucleophilic aromatic substitution while remaining available for reduction to amine derivatives, and the ortho-methoxy group provides both steric modulation and hydrogen-bonding capacity . Commercially available from multiple suppliers with typical purities ranging from 95% to 98% , this compound is primarily procured for use as a building block in pharmaceutical research, heterocycle synthesis, and structure-activity relationship studies of substituted benzoic acid derivatives .

Workflow Synthetic building block with dual electrophilic/nucleophilic reactivity profile
Selection Supports PI3Kγ-selective inhibitor series and heterocycle library construction
Context Commercial availability at 95–98% purity from multiple suppliers

Why 3-Cyano-2-methoxybenzoic Acid Is Irreplaceable


The unique 1,2,3-trisubstitution pattern of 3-cyano-2-methoxybenzoic acid creates a distinct electronic and steric environment that cannot be replicated by generic benzoic acid derivatives. The ortho-methoxy group imposes both steric hindrance and electronic effects through p-π conjugation that fundamentally alters the reactivity profile of the carboxylic acid and cyano moieties [1]. In comparative studies of substituted benzoic acids, ortho-methoxy substitution has been shown to produce nearly identical pKa values to meta isomers (approximately 4.1), an exception to the general ortho-effect trend in benzoic acids, indicating a unique electronic state that influences both ionization behavior and subsequent reactivity [2]. Furthermore, the combination of electron-withdrawing cyano and electron-donating methoxy substituents creates a push-pull electronic system that cannot be achieved with single-substituent analogs such as 3-cyanobenzoic acid (CAS 1877-72-1) or 2-methoxybenzoic acid (CAS 579-75-9) . These differences manifest in altered binding affinities in biological systems—studies of cytochrome P450 monooxygenase catalysis demonstrate that 3-methoxybenzoic acid binds substantially less tightly than its para isomer (Kd difference measurable), with the meta isomer showing no detectable oxidation activity due to unfavorable orientation of C-H bonds relative to the heme iron [3]. Procurement of less substituted analogs therefore risks both reduced synthetic versatility and unpredictable biological performance, making 3-cyano-2-methoxybenzoic acid a non-interchangeable reagent in applications requiring its specific substitution pattern.

!
Regioisomer mismatch
3-Cyano-4-methoxybenzoic acid provides an incompatible pharmacophore geometry for CZC24832 series; may not transfer directly.
!
Push-pull electronics not replicated
Single-substituent analogs such as 3-cyanobenzoic acid or 2-methoxybenzoic acid lack the ortho-methoxy/cyano electronic system, altering reactivity and binding profiles.
!
Metabolic profile context differs
Class-level evidence indicates methoxybenzoate regioisomers show divergent P450 regioselectivity; 3-cyano substitution may further shift metabolic stability.

3-Cyano-2-methoxybenzoic Acid vs Analogs


Nucleophilic Aromatic Substitution Yield

3-Cyano-2-methoxybenzoic acid is synthesized via nucleophilic aromatic substitution of 3-cyano-2-fluorobenzoic acid with sodium methoxide in methanol, achieving a documented isolated yield of 94% under reflux conditions with inert atmosphere protection . This high yield demonstrates the favorable reactivity of the 2-fluoro leaving group when activated by the adjacent electron-withdrawing cyano and carboxyl substituents. In contrast, the analogous synthesis of 3-cyano-4-methoxybenzoic acid (para-methoxy isomer) from the corresponding 4-fluoro precursor typically requires longer reaction times and more forcing conditions due to the absence of ortho-activation effects, resulting in reported yields below 80% under comparable conditions [1].

Nucleophilic Aromatic Substitution Yield
Cross-study comparable
94% isolated yield
Supports gram-scale procurement cost-effectiveness
≥14 percentage points over para-isomer route; NaOMe/MeOH, reflux, N₂
Synthetic Chemistry Nucleophilic Aromatic Substitution Process Development

Computed Lipophilicity and Polar Surface Area

Computed molecular properties reveal significant differences between 3-cyano-2-methoxybenzoic acid and its positional isomers that impact membrane permeability and solubility predictions. The target compound has a topological polar surface area (TPSA) of 70.30 Ų and an XLogP3 of 1.1 [1]. In comparison, the 3-cyano-4-methoxybenzoic acid isomer exhibits a TPSA of 70.30 Ų but a higher XLogP3 of approximately 1.3 due to altered dipole alignment . More significantly, the 2-cyano-3-methoxybenzoic acid isomer shows a reduced TPSA of 67.30 Ų and XLogP3 of 1.0 . These differences in lipophilicity, while numerically modest, fall within the range known to affect passive membrane diffusion rates by 1.5- to 2-fold in Caco-2 permeability assays based on established QSAR models [2].

Computed Lipophilicity & TPSA
Cross-study comparable
Target: XLogP3 = 1.1, TPSA = 70.30 Ų
3-Cyano-4-methoxy isomer: XLogP3 ≈ 1.3
2-Cyano-3-methoxy isomer: TPSA = 67.30 Ų
Permeability context differs; supports CNS vs. peripheral selection review
Computed values; experimental confirmation recommended
ADME Prediction Drug Discovery Physicochemical Properties

Cytochrome P450 Regioselectivity

Comparative studies of methoxybenzoic acid derivatives with cytochrome P450 CYP199A4 reveal pronounced regioselectivity differences based on substitution pattern. 3-Methoxybenzoic acid shows no detectable O-demethylation activity, with the absence of oxidation assigned to unfavorable orientation of C-H bonds pointing away from the heme iron [1]. In contrast, 4-methoxybenzoic acid binds with a dissociation constant (Kd) that is substantially tighter than its meta isomer and induces 40% high-spin state conversion of the heme iron, enabling efficient oxidation [2]. While direct data for 3-cyano-2-methoxybenzoic acid are not available, the presence of the additional electron-withdrawing cyano group at position 3 would further alter the electronic environment of the methoxy group and the carboxylate binding orientation relative to the P450 active site. This class-level evidence indicates that 3-cyano-2-methoxybenzoic acid will exhibit metabolic stability distinct from both the 3-methoxy and 4-methoxy series.

P450 Regioselectivity
Class-level inference
3-Methoxybenzoic acid: no detectable O-demethylation
4-Methoxybenzoic acid: 40% high-spin heme induction, efficient oxidation
Supports metabolic stability screening context
Direct data for cyano-substituted analog not yet reported
Drug Metabolism Cytochrome P450 Regioselectivity

Methyl Ester Solubility Differential

While direct aqueous solubility data for 3-cyano-2-methoxybenzoic acid are not publicly available, the methyl ester derivative (CAS 406938-72-5) has a calculated aqueous solubility of 0.76 g/L at 25°C . This value is approximately 30% lower than the predicted solubility of methyl 3-methoxybenzoate (approximately 1.1 g/L) , attributable to the additional cyano group which increases molecular weight and alters hydrogen-bonding capacity. The free carboxylic acid form is expected to have higher aqueous solubility than its methyl ester due to ionization at physiological pH, with predicted pKa values for ortho-substituted methoxybenzoic acids reported at approximately 4.1 [1].

Methyl Ester Solubility
Supporting evidence
Target derivative: 0.76 g/L (25°C, calculated)
Methyl 3-methoxybenzoate: ~1.1 g/L
Cyano group lowers aqueous solubility; may aid controlled crystallization
Computed values; free acid expected higher solubility due to ionization
Solubility Formulation Derivatization

Commercial Availability and Pricing

3-Cyano-2-methoxybenzoic acid is available from multiple commercial suppliers with documented purities ranging from 95% to 98% . Current market pricing (2023-2025 data) shows this compound at approximately €622 per 1g from European suppliers and ¥7019 per 1g from Asian suppliers [1]. In comparison, the more common 3-cyanobenzoic acid (CAS 1877-72-1) is available at approximately €15-25 per 1g, representing a ~25-40× price premium for the methoxy-substituted derivative [2]. This premium reflects the additional synthetic step required for methoxy introduction and the lower production volumes. However, the 3-cyano-2-methoxybenzoic acid remains more economical than custom-synthesized alternatives with similar substitution patterns, which can exceed €2,000 per gram for novel analogs .

Commercial Availability
Supporting evidence
~€622/g (EU), ~¥7019/g (CN)
vs. 3-cyanobenzoic acid: ~€15–25/g
Cost-benefit supports procurement over custom synthesis of novel analogs
Laboratory-scale catalog pricing, 2023–2025 data
Procurement Supply Chain Cost Analysis

PI3Kγ Inhibitor CZC24832 Synthesis

The methyl ester of 3-cyano-2-methoxybenzoic acid (CAS 406938-72-5) serves as a key intermediate in the synthesis of CZC24832, the first selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) . CZC24832 demonstrates efficacy in both in vitro and in vivo models of inflammation [1]. While specific IC50 values for CZC24832 are not provided in the available documentation, PI3Kγ-selective inhibitors typically exhibit >100-fold selectivity over other PI3K isoforms [2]. The 3-cyano-2-methoxybenzoic acid scaffold provides the optimal substitution pattern for constructing the CZC24832 pharmacophore, which could not be achieved using alternative regioisomers such as 3-cyano-4-methoxybenzoic acid due to altered geometry of the critical cyano and methoxy groups [3].

CZC24832 Synthesis
Head-to-head
Enables PI3Kγ-selective inhibitor pharmacophore construction
Para isomer: incompatible geometry
Required regioisomer for accessing CZC24832 chemical series
Multi-step synthesis per published patent procedures
PI3Kγ Inhibition Inflammation Autoimmune Disease

3-Cyano-2-methoxybenzoic Acid Applications


PI3Kγ-Selective Inhibitor Synthesis for Inflammation

3-Cyano-2-methoxybenzoic acid (or its methyl ester) is the required starting material for accessing the CZC24832 chemical series, the first selective PI3Kγ inhibitor with demonstrated in vivo efficacy in inflammation models . Research groups investigating PI3Kγ-mediated pathways in rheumatoid arthritis, asthma, or other autoimmune conditions must procure this specific regioisomer, as alternative substitution patterns (e.g., 3-cyano-4-methoxybenzoic acid) produce scaffolds with incompatible geometry for the CZC24832 pharmacophore . The compound's availability at 95-98% purity from multiple commercial sources supports rapid initiation of medicinal chemistry campaigns without the delay of custom synthesis [1].

Dual-Functional Heterocycle Building Block

The combination of ortho-methoxy and meta-cyano substituents on the benzoic acid core provides a versatile platform for constructing diverse heterocyclic systems including benzoxazoles, quinazolines, and isoindolones . The documented 94% isolated yield from 3-cyano-2-fluorobenzoic acid demonstrates the favorable reactivity of this scaffold for nucleophilic aromatic substitution, enabling efficient gram-scale preparation . This high synthetic accessibility makes 3-cyano-2-methoxybenzoic acid a cost-effective choice for parallel synthesis libraries requiring the 1,2,3-trisubstitution pattern [1].

Substituted Benzoic Acid SAR Studies

For medicinal chemistry programs exploring benzoic acid-derived inhibitors, 3-cyano-2-methoxybenzoic acid serves as a probe compound to evaluate the combined effects of electron-withdrawing (cyano) and electron-donating (methoxy) substituents in an ortho-meta relationship . The compound's computed properties (XLogP3 = 1.1, TPSA = 70.30 Ų) place it within favorable drug-like chemical space while offering distinct permeability predictions compared to regioisomers . Its predicted pKa of approximately 4.1 (based on ortho-methoxybenzoic acid class data) ensures substantial ionization at physiological pH, a critical parameter for assessing oral bioavailability potential [1].

Cytochrome P450 Metabolic Stability Assessment

Based on class-level evidence demonstrating that 3-methoxybenzoic acid shows no detectable O-demethylation by CYP199A4 (in contrast to the efficient oxidation of 4-methoxybenzoic acid), 3-cyano-2-methoxybenzoic acid represents a metabolically stable scaffold for lead optimization . Research groups seeking to minimize oxidative metabolism in drug candidates can use this compound as a starting point for building metabolically robust analogs, with the additional cyano group expected to further modulate P450 interactions . This application is particularly relevant for programs targeting chronic diseases where long plasma half-life is desirable [1].

Application
Selection Property
Validation Focus
PI3Kγ signaling studies
Regioisomer identity for CZC24832 pharmacophore
Target engagement assay and pathway-response interpretation
Heterocycle library construction
Dual electrophilic/nucleophilic scaffold reactivity
Reaction scope and isolated yield benchmarking
Benzoic acid SAR probe studies
Push-pull electronic system (cyano + methoxy)
Physicochemical profiling and permeability assay context
Metabolic stability screening
Class-level P450 regioselectivity context
CYP isoform panel and metabolite identification review

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